

Spectral Analysis of 2-Butyl-2-ethyl-1,3-propanediol: A Technical Guide

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Compound of Interest

Compound Name: 2-Butyl-2-ethyl-1,3-propanediol

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This technical guide provides a comprehensive overview of the spectral data for **2-Butyl-2-ethyl-1,3-propanediol**, a key intermediate in various industrial applications, including the synthesis of polyesters and as a component in lubricants and plasticizers. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **2-Butyl-2-ethyl-1,3-propanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.88	t	3H	-CH ₂ CH ₃ (Ethyl)
0.90	t	3H	-CH ₂ CH ₂ CH ₂ CH ₃ (Butyl)
1.25-1.35	m	6H	-CH ₂ CH ₂ CH ₃ (Butyl) & -CH ₂ CH ₃ (Ethyl)
3.45	s	4H	-CH ₂ OH
~2.5-3.5 (broad)	s	2H	-OH

¹³C NMR (Carbon-13 NMR) Spectral Data[1][2][3]

Chemical Shift (δ) ppm	Assignment
7.6	-CH ₂ CH ₃ (Ethyl)
14.1	-CH ₂ CH ₂ CH ₂ CH ₃ (Butyl)
23.1	-CH ₂ CH ₂ CH ₃ (Butyl)
23.5	-CH ₂ CH ₃ (Ethyl)
33.1	-CH ₂ CH ₂ CH ₃ (Butyl)
44.5	C(CH ₂ OH) ₂
67.5	-CH ₂ OH

Infrared (IR) Spectroscopy

Key IR Absorption Bands[4]

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
~3300 (broad)	O-H stretch	Strong, broad absorption indicative of hydrogen-bonded hydroxyl groups.
2955, 2870	C-H stretch (alkane)	Strong absorptions corresponding to the stretching of sp ³ C-H bonds in the butyl and ethyl groups.
1465	C-H bend (alkane)	Bending vibration of the methylene and methyl groups.
1045	C-O stretch	Strong absorption indicating the stretching of the carbon-oxygen single bond of the primary alcohols.

Mass Spectrometry (MS)

Key Mass Fragments from Electron Ionization (EI-MS)[\[5\]](#)[\[6\]](#)[\[7\]](#)

m/z	Proposed Fragment
129	[M - CH ₂ OH] ⁺
103	[M - C ₄ H ₉] ⁺
85	[M - C ₄ H ₉ - H ₂ O] ⁺
71	[C ₅ H ₁₁] ⁺
57	[C ₄ H ₉] ⁺ (Butyl cation)
43	[C ₃ H ₇] ⁺
31	[CH ₂ OH] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of **2-Butyl-2-ethyl-1,3-propanediol** (approximately 20-30 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in a 5 mm NMR tube. [8] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid or solid samples with minimal preparation. [1][9][10][11][12]

A small amount of the **2-Butyl-2-ethyl-1,3-propanediol** sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$) by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

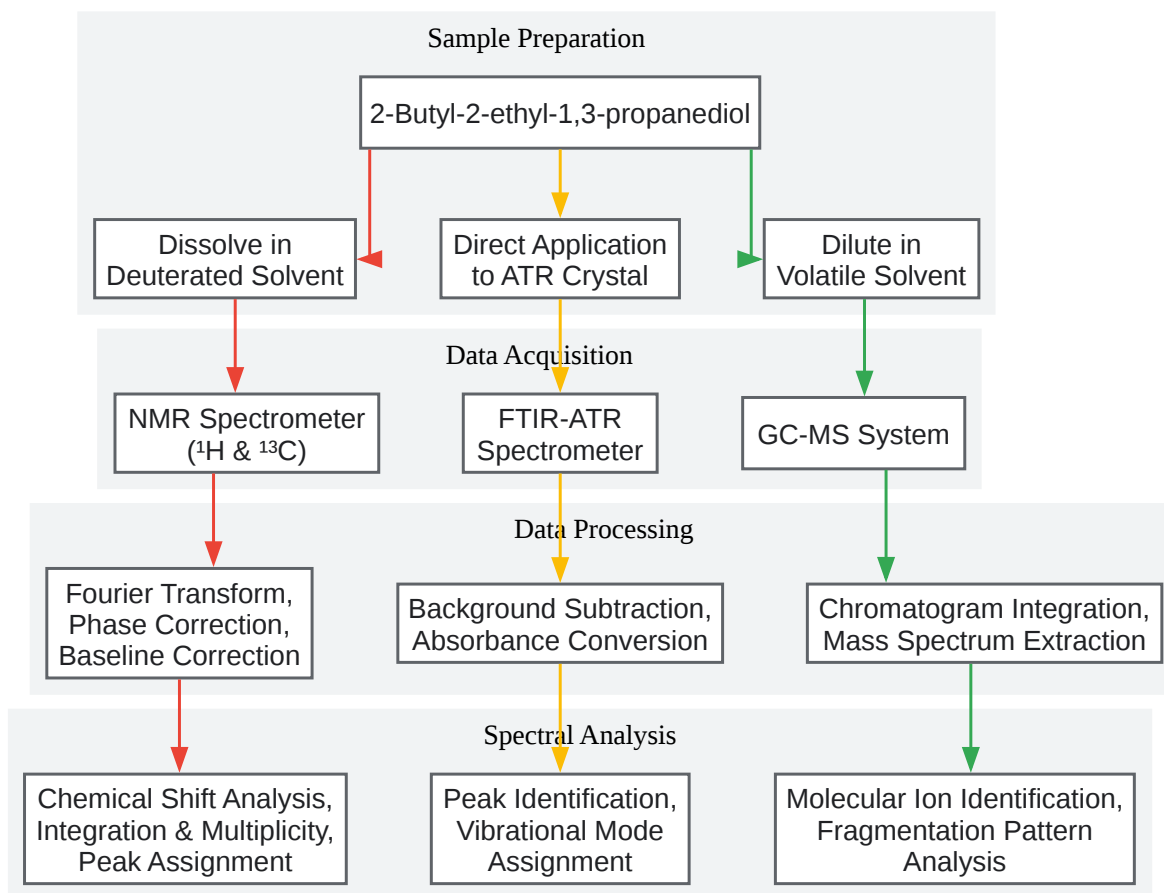
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. [13] This technique allows for the separation of the analyte from any potential impurities

before it enters the mass spectrometer.

A dilute solution of **2-Butyl-2-ethyl-1,3-propanediol** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a polar stationary phase like DB-WAX or a non-polar phase like DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure good separation and elution of the compound. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at a standard ionizing energy of 70 eV. The mass analyzer scans a mass range of approximately m/z 30-300 to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.



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Caption: Workflow for the spectral analysis of **2-Butyl-2-ethyl-1,3-propanediol**.

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